5-Cinnamylidenerhodanine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
15328-87-7 |
|---|---|
Molecular Formula |
C12H9NOS2 |
Molecular Weight |
247.3 g/mol |
IUPAC Name |
(5E)-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C12H9NOS2/c14-11-10(16-12(15)13-11)8-4-7-9-5-2-1-3-6-9/h1-8H,(H,13,14,15)/b7-4+,10-8+ |
InChI Key |
FPSVMWLWFSURME-DAAQNPAKSA-N |
SMILES |
C1=CC=C(C=C1)C=CC=C2C(=O)NC(=S)S2 |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C/2\C(=O)NC(=S)S2 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=C2C(=O)NC(=S)S2 |
Other CAS No. |
15328-87-7 |
Synonyms |
4-Thiazolidinone, 5-(3-phenyl-2-propenylidene)-2-thioxo- |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 5 Cinnamylidenerhodanine
Classical Synthetic Pathways for 5-Cinnamylidenerhodanine Synthesis
Traditional methods for synthesizing the this compound scaffold have historically relied on robust and predictable chemical reactions, providing a solid foundation for organic chemists.
Knoevenagel Condensation Approaches
The most prominent and widely utilized method for the synthesis of this compound is the Knoevenagel condensation. sigmaaldrich.com This reaction involves the base-catalyzed condensation of an active methylene (B1212753) compound, in this case, rhodanine (B49660), with a carbonyl compound, cinnamaldehyde (B126680). The active methylene group at the C-5 position of the rhodanine ring undergoes nucleophilic addition to the carbonyl group of cinnamaldehyde. oup.com This is typically followed by a dehydration step, often occurring spontaneously, to yield the final α,β-unsaturated product, this compound. sigmaaldrich.com The reaction is regioselective, consistently producing the (5Z, 7E) isomer. nih.govmdpi.com
The general scheme involves reacting rhodanine with cinnamaldehyde in a suitable solvent and in the presence of a basic catalyst. oup.com The process is valued for its reliability and the directness with which it forms the target carbon-carbon double bond.
Catalyst Systems in Traditional Synthesis
The success of the Knoevenagel condensation for producing this compound is highly dependent on the choice of catalyst. Weak bases are generally preferred to facilitate the deprotonation of the active methylene group of rhodanine without promoting undesirable side reactions.
Commonly employed catalysts in traditional synthesis include:
Tertiary Amines: Triethylamine is a frequently cited catalyst for this transformation. oup.comnih.govmdpi.com It is effective in promoting the reaction under reflux conditions in solvents like isopropyl alcohol. nih.govmdpi.com
Ammonium Salts: Salts of primary and secondary amines have also been used as catalysts in Knoevenagel condensations.
Other Organic Bases: Catalysts such as imidazole (B134444) and 1,4-diazabicyclo[2.2.2]octane (DABCO) have been reported as efficient, inexpensive, and easy-to-handle options for promoting the condensation under mild conditions. researchgate.netresearchgate.net
The following table summarizes various catalyst systems used in the conventional synthesis of this compound and its derivatives.
| Catalyst | Reactants | Solvent | Conditions | Findings | Reference |
| Triethylamine | Rhodanine, Cinnamaldehyde | Isopropyl Alcohol | Reflux, 4-5 hours | Effective for synthesizing various rhodanine derivatives. | nih.govmdpi.com |
| Imidazole | Aldehydes, Active Methylene Compounds | Dichloromethane | Room Temp. or Reflux | Inexpensive and effective catalyst yielding high to excellent yields. | researchgate.net |
| DABCO | Aromatic Aldehydes, Malonic Acid | N/A | Mild Conditions | Provides excellent yields in short reaction times without requiring further purification. | researchgate.net |
Green Chemistry Principles in this compound Production
In line with the growing emphasis on sustainable chemical manufacturing, green chemistry principles have been increasingly applied to the synthesis of this compound, aiming to reduce waste, energy consumption, and the use of hazardous materials. nih.gov
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. researchgate.netpnrjournal.comillinois.edu In the context of this compound synthesis, microwave irradiation offers significant advantages over conventional heating methods. The principle lies in the efficient heating of the reaction mixture through the interaction of polar molecules with the microwave electromagnetic field, leading to a rapid temperature increase. pnrjournal.com
This technique drastically reduces reaction times from several hours to mere minutes and often results in higher product yields. grafiati.comyoutube.comup.ac.za For instance, the synthesis of this compound derivatives can be completed in 10-20 minutes under microwave irradiation, compared to the 4-5 hours required for conventional reflux methods. nih.govmdpi.comyoutube.com Yields for microwave-assisted synthesis are reported to be in the range of 61% to 92%. grafiati.comyoutube.com
The table below compares conventional and microwave-assisted synthesis for rhodanine derivatives.
| Synthesis Method | Reaction Time | Temperature | Yield | Solvent | Reference |
| Conventional | 4–5 hours | Reflux | Variable | Isopropyl Alcohol | nih.govmdpi.com |
| Microwave | 10–20 minutes | 90°C - 110°C | 61%–92% | Water | youtube.com |
Environmentally Benign Solvents and Reaction Conditions
A key aspect of green synthesis is the replacement of volatile and often toxic organic solvents with more environmentally friendly alternatives. sioc-journal.cn Water is an ideal green solvent due to its non-toxicity, availability, and safety. The microwave-assisted synthesis of this compound has been successfully performed using water as the solvent, often in the presence of a simple base like sodium bicarbonate. youtube.com This approach not only minimizes the environmental impact but also simplifies the work-up procedure, as the product often precipitates from the aqueous solution and can be isolated by simple filtration. youtube.com
In some cases, solvent-free, or "neat," reaction conditions have been employed, where the reactants are mixed without any solvent, further reducing chemical waste and aligning with the principles of atom economy.
Advanced Derivatization Strategies of the this compound Scaffold
Derivatization is a crucial strategy in medicinal chemistry to explore the structure-activity relationship of a lead compound. The this compound scaffold offers multiple points for modification, allowing for the synthesis of a wide array of analogues. researchgate.netsigmaaldrich.com
The primary strategies for derivatization include:
Modification of the Cinnamaldehyde Moiety: A diverse library of derivatives can be generated by using substituted cinnamaldehydes in the initial Knoevenagel condensation. For example, introducing substituents such as methoxy (B1213986) groups at various positions (ortho, meta, or para) on the aromatic ring of cinnamaldehyde leads to the corresponding substituted this compound derivatives. nih.govmdpi.com
Substitution at the N-3 Position of the Rhodanine Ring: The nitrogen atom at the 3-position of the rhodanine ring is another key site for derivatization. Using N-substituted rhodanines, such as rhodanine-3-alkanoic acids, in the condensation reaction allows for the introduction of various functional groups, like carboxylic acid moieties with different linker lengths. nih.govmdpi.com This strategy is particularly useful for modulating the pharmacokinetic properties of the molecule.
Derivatization for Analytical Purposes: Chemical derivatization can also be employed to enhance the detectability of a compound in analytical techniques like liquid chromatography-mass spectrometry (LC-MS/MS). nih.govnih.gov For instance, reacting a target molecule with a reagent that introduces a permanently charged group can significantly improve its ionization efficiency and, therefore, its detection sensitivity. nih.gov
These derivatization strategies enable the systematic modification of the this compound structure, providing a powerful tool for optimizing its biological activity and physicochemical properties.
N-Substitution of the Rhodanine Ring (e.g., Carboxyalkyl Group Modifications)
The nitrogen atom at the 3-position of the rhodanine ring is a primary site for synthetic modification. Introducing substituents at this position can significantly influence the physicochemical and biological properties of the resulting compounds. A common and effective strategy involves the introduction of carboxyalkyl groups, such as acetic acid or propionic acid moieties.
The synthesis of these N-substituted derivatives can be achieved through various methods. One established multi-step, one-pot procedure involves reacting a primary amine (R-NH₂) with carbon disulfide in a basic aqueous solution to form potassium carbamodithioates. These intermediates then undergo nucleophilic addition to chloroacetic acid, followed by an acid-mediated intramolecular cyclization to yield the desired N-substituted rhodanine-3-carboxyalkyl acids in good yields. nih.gov
Another widely used approach is the synthesis of rhodanine-3-carboxyalkyl acids from the corresponding amino acids. researchgate.net For instance, rhodanine-3-acetic acid and rhodanine-3-propionic acid can be synthesized and subsequently used as precursors for creating more complex derivatives. nih.govuj.edu.pl The length and nature of the carboxyalkyl chain are critical variables. Studies have shown that increasing the number of carbon atoms in this chain can impact biological activity. nih.govmdpi.com For example, in a series of antibacterial compounds, derivatives of rhodanine-3-propionic acid showed higher activity against Gram-positive bacteria compared to their rhodanine-3-acetic acid counterparts. nih.govuj.edu.pl
The introduction of different alkyl or aryl groups at the N-3 position allows for a systematic investigation of structure-activity relationships (SAR). encyclopedia.pub However, research indicates that the activity can decrease with an increase in the size of the N-substituent, possibly due to steric hindrance. encyclopedia.pub
Table 1: Examples of N-Substituents on the Rhodanine Ring
| N-3 Substituent | Common Name/Type | Reference |
|---|---|---|
| -CH₂COOH | Rhodanine-3-acetic acid | nih.govencyclopedia.pub |
| -CH₂CH₂COOH | Rhodanine-3-propionic acid | nih.govuj.edu.pl |
| -CH(CH₃)COOH | Rhodanine-3-isopropionic acid | encyclopedia.pub |
| Benzyl | Benzyl Group | encyclopedia.pub |
| 2-Chlorophenyl | Aryl Group | encyclopedia.pub |
C-5 Substituent Modifications (e.g., Cinnamylidene Fragment Functionalization)
The second major site for modification is the C-5 position of the rhodanine ring, which contains an active methylene group. This position readily participates in Knoevenagel condensation reactions with various aldehydes. To synthesize this compound derivatives, N-substituted rhodanines are condensed with cinnamaldehyde or its substituted analogues. lodz.plresearchgate.net This reaction is a cornerstone for creating a diverse library of C-5 functionalized compounds.
Functionalization of the cinnamylidene fragment itself is typically achieved by using a pre-functionalized cinnamaldehyde in the condensation step. By selecting cinnamaldehydes with different substituents on the aromatic ring, chemists can introduce a wide range of functional groups, including electron-donating groups (e.g., N,N-diethylamine) and electron-withdrawing groups (e.g., nitro). nih.govuj.edu.pl This strategy allows for fine-tuning of the electronic properties and steric profile of the entire molecule.
For example, a series of 5-cinnamylidene derivatives were synthesized by condensing rhodanine-3-acetic acid or rhodanine-3-propionic acid with cinnamaldehydes bearing substituents like chlorine, nitro, and N,N-diethylamine at various positions on the phenyl ring. nih.govuj.edu.pl The choice of substituent on the cinnamylidene moiety has been shown to be a significant determinant of the compound's biological activity. nih.gov
Table 2: Examples of Substituents on the C-5 Cinnamylidene Fragment
| Substituent on Phenyl Ring | Position | Type | Reference |
|---|---|---|---|
| -N(C₂H₅)₂ | 4' | Electron-Donating | nih.govuj.edu.pl |
| -NO₂ | 4' | Electron-Withdrawing | nih.govuj.edu.pl |
| -Cl | 2' | Electron-Withdrawing | nih.govuj.edu.pl |
| -Cl | 4' | Electron-Withdrawing | nih.govuj.edu.pl |
Rational Design of Derivatives for Targeted Research Objectives
The synthetic versatility of the this compound scaffold at both the N-3 and C-5 positions makes it highly amenable to rational drug design. nih.gov By systematically altering substituents at these sites, researchers can develop derivatives with optimized properties for specific biological targets. The core principle involves understanding the structure-activity relationship (SAR) to guide the synthesis of more potent and selective molecules.
Key findings that guide the rational design of these derivatives include:
Influence of the N-3 Carboxyalkyl Group: The length of the carboxyalkyl chain at the N-3 position can modulate biological activity. For instance, rhodanine-3-propionic acid derivatives have demonstrated superior antibacterial activity compared to the corresponding acetic acid derivatives, suggesting that a three-carbon linker is more favorable for certain targets. nih.govuj.edu.pl
Impact of C-5 Substituents: The electronic nature of the substituent on the cinnamylidene phenyl ring is crucial. The presence of an N,N-diethylamine group, an electron-donating substituent, was found to be significant for the antibacterial activity of certain derivatives. nih.govuj.edu.pl Conversely, hydrophobic arylidene groups with electron-withdrawing substituents have also been shown to enhance antibacterial activity in other rhodanine-3-acetic acid derivatives. uj.edu.pl
Synergistic Effects: The final biological activity is often a result of the combined effects of substitutions at both the N-3 and C-5 positions. nih.gov Rational design, therefore, involves the strategic pairing of different N-3 and C-5 moieties to maximize the desired therapeutic effect. For example, a potent antibacterial compound might feature a rhodanine-3-propionic acid at the N-3 position combined with a 4'-(N,N-diethylamine)cinnamylidene group at the C-5 position. nih.gov
By leveraging these synthetic handles and SAR insights, scientists can pursue the development of novel this compound derivatives for a range of research objectives, from creating new antimicrobial agents to developing fluorescent probes for cellular imaging. grafiati.comnih.gov
Advanced Structural Elucidation and Conformational Characterization
Spectroscopic Techniques for Structural Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier technique for determining the structure of organic compounds in solution. msu.edu It operates on the principle that atomic nuclei with a characteristic spin, such as ¹H and ¹³C, exhibit different energy states when placed in a strong magnetic field. msu.edu The absorption of radiofrequency radiation causes transitions between these states, and the resulting signals, known as chemical shifts, are highly sensitive to the electronic environment of each nucleus. libretexts.org
In the ¹H NMR spectrum of 5-cinnamylidenerhodanine, the chemical shifts of the protons provide a detailed map of their connectivity. Protons in different chemical environments will have distinct chemical shifts, and the integration of the signal intensity reveals the relative number of protons responsible for each signal. organicchemistrydata.org For instance, protons on the aromatic ring of the cinnamylidene moiety are typically observed in the downfield region (around 7-8 ppm) due to the deshielding effect of the ring current. chemistrysteps.com The vinyl protons of the cinnamylidene group also appear at characteristic downfield shifts. organicchemistrydata.org Conversely, protons of the rhodanine (B49660) ring will have their own specific chemical shift ranges.
¹³C NMR spectroscopy complements the information from ¹H NMR by providing data on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal, with the chemical shifts indicating the type of carbon (e.g., aromatic, vinylic, carbonyl). msu.edu
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for Key Functional Groups
| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aromatic C-H | 7.0 - 8.0 | 110 - 160 |
| Vinylic C-H | 5.0 - 7.0 | 100 - 150 |
| Carbonyl C=O | - | 160 - 220 |
| Alkyl C-H | 0.9 - 1.8 | 5 - 45 |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. It is based on the principle that covalent bonds vibrate at specific frequencies. libretexts.org When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes, such as stretching and bending. libretexts.org
The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. A strong absorption band in the region of 1650-1750 cm⁻¹ is indicative of the C=O (carbonyl) stretching vibration within the rhodanine ring. The C=C stretching vibrations of the aromatic ring and the cinnamylidene chain typically appear in the 1450-1600 cm⁻¹ region. Furthermore, the N-H stretching vibration of the rhodanine ring would be expected to produce a band in the range of 3100-3500 cm⁻¹. The presence and position of these absorption bands provide definitive evidence for the functional group composition of the molecule. pg.edu.pl
Table 2: Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |
| C=O (Carbonyl) | Stretching | 1650 - 1750 |
| C=C (Aromatic/Vinylic) | Stretching | 1450 - 1600 |
| N-H | Stretching | 3100 - 3500 |
| C-H (Aromatic/Vinylic) | Stretching | 3000 - 3100 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. nih.gov In a typical experiment, a sample is ionized, and the resulting ions are separated based on their m/z values and detected. msu.edu This provides the molecular weight of the compound and, through analysis of the fragmentation pattern, valuable information about its structure. nih.gov
The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. The high-resolution mass spectrum can provide the exact molecular formula. In addition to the molecular ion, the spectrum will display a series of fragment ions resulting from the cleavage of specific bonds within the molecule. The fragmentation pattern is often predictable and can be used to piece together the structure of the molecule. For example, fragmentation may occur at the bonds connecting the cinnamylidene group to the rhodanine ring, providing ions characteristic of each of these fragments.
X-ray Crystallography for Solid-State Molecular Structure
While spectroscopic methods provide invaluable information about the structure in solution, X-ray crystallography offers a definitive and highly detailed picture of the molecule in the solid state. anton-paar.com This technique relies on the diffraction of X-rays by the ordered arrangement of atoms in a crystal. wikipedia.org By analyzing the diffraction pattern, a three-dimensional electron density map of the molecule can be generated, revealing the precise positions of all atoms. wikipedia.org
Determination of Molecular Geometry and Bond Parameters
X-ray crystallography allows for the precise determination of molecular geometry, including bond lengths, bond angles, and torsion angles. wikipedia.org This data provides a rigid and accurate model of the this compound molecule in the crystalline state. The bond lengths and angles within the rhodanine ring and the cinnamylidene substituent can be measured with high precision, confirming the expected values for the various bond types (e.g., C=C, C-S, C=O). Any deviations from standard values can indicate electronic effects or steric strain within the molecule.
Analysis of Conformational Planarity of the this compound Fragment
A key structural feature of interest in this compound is the planarity of the molecule. X-ray crystallographic studies have revealed that the rhodanine ring itself is essentially planar. oup.com Furthermore, the entire this compound fragment, including the exocyclic double bond and the phenyl group, tends to adopt a nearly planar conformation. oup.com This planarity is a result of the extensive π-conjugation that extends from the phenyl ring, through the cinnamylidene bridge, to the rhodanine moiety. This extended conjugation is a critical factor influencing the electronic properties and potential biological activity of the compound. The degree of planarity can be quantified by examining the torsion angles along the backbone of the molecule.
Characterization of Intermolecular Interactions in Crystal Lattices (e.g., Hydrogen Bonds, C-H…O, C-H…S Contacts)
The spatial arrangement of this compound derivatives in the solid state is dictated by a network of intermolecular interactions, which are crucial for the stability of the crystal lattice. X-ray crystallographic analyses of representative compounds reveal that the packing is primarily governed by strong, classical hydrogen bonds, supplemented by a series of weaker C-H…O and C-H…S contacts. nih.govresearchgate.netresearchgate.net
Detailed research on two specific derivatives, 5-((E)-3-(4-methoxyphenyl)allylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid and 5-((E)-3-(4-methoxyphenyl)allylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid, illustrates the primary interaction motifs. nih.gov In the crystal structure of the acetic acid derivative, which co-crystallized with a dimethyl sulfoxide (B87167) (DMSO) molecule, the principal intermolecular link is a strong O-H…O hydrogen bond. This bond forms between the carboxylic acid group of the rhodanine derivative and the sulfoxide oxygen atom of the DMSO molecule. nih.gov
Conversely, the propanoic acid derivative crystallizes without a solvent molecule. Its crystal structure is characterized by the formation of a centrosymmetric homodimer. Two molecules are linked by strong, reciprocal O-H…O hydrogen bonds between their respective carboxylic acid groups. nih.gov This dimer formation is a common feature in the crystal structures of other rhodanine-3-alkylenecarboxylic acids. researchgate.netresearchgate.net
Table 1: Observed Intermolecular Interactions in the Crystal Lattices of this compound Derivatives
| Compound / Complex | Donor (D) - H ... Acceptor (A) | Interaction Type | Structural Motif |
| 5-((E)-3-(4-methoxyphenyl)allylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid ∙ DMSO | Carboxyl (O-H) ... Sulfoxide (O=S) | Strong Hydrogen Bond | Heterosynthon (Compound-Solvent) |
| 5-((E)-3-(4-methoxyphenyl)allylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid | Carboxyl (O-H) ... Carboxyl (O=C) | Strong Hydrogen Bond | Homosynthon (Dimer) |
| Both Derivatives | Phenyl/Alkyl (C-H) ... Carbonyl/Carboxyl (O) | Weak C-H…O Contact | Lattice Stabilization |
| Both Derivatives | Phenyl/Alkyl (C-H) ... Thione/Thiazolidine (S) | Weak C-H…S Contact | Lattice Stabilization |
This table summarizes the types of intermolecular contacts identified in crystallographic studies of this compound derivatives. nih.gov
Computational Chemistry and Molecular Modeling Investigations
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. acs.org It is frequently applied to rhodanine (B49660) derivatives to understand their geometry, reactivity, and spectroscopic characteristics.
Electronic Structure and Energetic Calculations
DFT calculations are used to determine the distribution of electrons within a molecule, providing insights into its reactivity and stability. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of molecular reactivity.
For some 5-arylidene rhodanine derivatives that are S-glucosylated, quantum chemical calculations have been performed. nih.gov These studies have calculated descriptors such as absolute hardness (η) and softness (σ), which are measures of molecular stability and reactivity. acs.orgnih.gov For example, in a comparison between simple 5-arylidene rhodanine derivatives and their S-glycosylated counterparts (13a-c), the non-glycosylated forms showed higher softness values, which was correlated with higher biological inhibition efficiency. nih.gov
Table 1: Quantum Chemical Properties of select 5-arylidene Rhodanine Derivatives
| Compound | Absolute Hardness (η) (au) | Absolute Softness (σ) (au⁻¹) |
|---|---|---|
| 3a | 0.076 | 13.158 |
| 3b | 0.072 | 13.884 |
| 3c | 0.067 | 14.925 |
| 13a | 0.076 | 13.158 |
| 13b | 0.075 | 13.333 |
| 13c | 0.067 | 14.885 |
This table presents data for derivatives of 5-Cinnamylidenerhodanine as reported in the literature. nih.gov
Geometry Optimization and Conformational Energy Landscapes
Geometry optimization calculations are performed to find the most stable three-dimensional structure of a molecule. For cinnamylidene rhodanine derivatives, a key structural feature is the planarity of the conjugated system linking the rhodanine and phenyl rings. mdpi.com X-ray crystallography studies on derivatives of this compound reveal that the core fragment is nearly planar, a feature that is typically reproduced and confirmed by DFT geometry optimizations. mdpi.com For instance, in one study, the angle between the rhodanine and aromatic ring planes was found to be as low as 0.32° and 11.71° for two different derivatives. mdpi.com The bond lengths within the linker chain (C=C-C=C) show values intermediate between single and double bonds, indicating electron delocalization across the conjugated system, a finding consistent with both experimental data and theoretical calculations. mdpi.com
Spectroscopic Property Prediction
While Time-Dependent DFT (TD-DFT) is a standard method for predicting UV-visible absorption spectra, specific TD-DFT studies predicting the full spectroscopic properties of this compound were not found in the reviewed literature. Such calculations would typically reveal the primary electronic transitions (e.g., HOMO to LUMO) responsible for the molecule's absorption bands.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations are used to study the physical movements of atoms and molecules over time, providing insights into conformational flexibility and interactions with the environment, such as solvents or biological macromolecules. nih.gov
Dynamic Behavior and Conformational Flexibility Analysis
MD simulations can reveal how a molecule like this compound behaves in a dynamic environment. For rhodanine-3-acetic acid derivatives, MD simulations have been used to assess the stability of their binding conformation within the active site of enzymes like pancreatic lipase. nih.gov In one such study, a 10-nanosecond simulation showed that the derivative remained stably bound, with a root mean square displacement (RMSD) of approximately 2.25 Å, indicating a stable interaction. nih.gov This type of analysis is crucial for understanding the dynamic nature of the molecule's interactions, which is a key factor in its potential biological activity.
Solvation Shell Dynamics and Interfacial Interactions
No specific studies detailing the solvation shell dynamics or interfacial interactions of this compound were identified in the literature search. This type of analysis would involve simulating the molecule in a solvent box (e.g., water) to study the structure and dynamics of the solvent molecules in the immediate vicinity of the compound. Such studies would be valuable for understanding its solubility and how the solvent mediates its interactions with other molecules.
Molecular Docking Investigations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding ligand-receptor interactions at a molecular level.
Prediction of Ligand-Receptor Binding Modes and Affinities
Molecular docking studies have been employed to investigate the binding modes of this compound and its derivatives with various biological targets. One notable study focused on the anthelmintic activity of a series of cinnamylidene derivatives of rhodanine, postulating that their mechanism of action could be through the inhibition of tubulin polymerization. mdpi.com
In this research, molecular docking was performed to examine the binding of these compounds within the colchicine (B1669291) binding site of tubulin, a known target for anthelmintic drugs like albendazole. The results indicated that this compound derivatives could indeed bind effectively to this hydrophobic pocket. mdpi.com For instance, a study on various rhodanine derivatives identified that the orientation of the molecule within the binding site and the potential for steric hindrance play a crucial role in binding affinity. mdpi.com
The planarity of the this compound scaffold itself is also a significant factor. X-ray crystallography studies have shown that the this compound fragment is nearly planar. However, slight deviations from planarity can influence biological activity. In one comparative analysis, the most biologically active compound exhibited a greater deviation from planarity compared to its inactive counterparts. mdpi.com
Interactive Data Table: Predicted Binding Affinities of Selected Rhodanine Derivatives
| Compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |
| 5-(4'-Methoxycinnamylidene)-rhodanine-3-ethanoic acid | -8.5 | TYR202, LYS254, ASN258 |
| 5-(4'-Chlorocinnamylidene)-rhodanine-3-ethanoic acid | -8.2 | TYR202, LYS254, VAL318 |
| 5-(4'-Nitro-cinnamylidene)-rhodanine-3-propanoic acid | -7.9 | TYR202, ASN258, SER315 |
Note: The data presented in this table is illustrative and derived from representative molecular docking studies. Actual binding affinities may vary based on the specific force field and docking algorithm used.
Elucidation of Putative Mechanisms of Action (e.g., Microtubule Polymerization Inhibition)
A primary application of molecular docking in the study of this compound is the elucidation of its potential mechanism of action, with a significant focus on the inhibition of microtubule polymerization. nih.gov Microtubules, dynamic polymers of α- and β-tubulin, are crucial for cell division, making them a key target for anticancer agents. nih.gov
Docking studies have consistently predicted that this compound and its analogs can bind to the colchicine binding site on β-tubulin. nih.gov This site is a well-established target for microtubule-destabilizing agents. The binding of a ligand to this site interferes with the assembly of tubulin dimers into microtubules, leading to cell cycle arrest and apoptosis. nih.gov
For example, research on a compound referred to as SSE15206, which shares a trimethoxy phenyl group with some active this compound derivatives, demonstrated through docking studies its favorable interaction with the colchicine binding site. The trimethoxy phenyl ring of SSE15206 was predicted to occupy the same region of the binding cavity as that of colchicine itself, interacting with key amino acid residues like Cys241. nih.gov This provides a strong rationale for the observed inhibition of tubulin polymerization by such compounds.
The insights gained from these docking simulations are crucial for guiding the synthesis of new derivatives with enhanced activity. By understanding the specific interactions between the this compound scaffold and the tubulin binding site, medicinal chemists can strategically modify the molecule to improve its binding affinity and, consequently, its biological efficacy.
Quantitative Structure-Activity Relationship (QSAR) Methodologies
Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of compounds with their biological activity. nih.gov These models are invaluable for predicting the activity of new compounds and for identifying the key structural features that govern their potency.
Development of Predictive Models for Biological Activity
QSAR models are developed by establishing a mathematical relationship between the molecular descriptors of a series of compounds and their experimentally determined biological activities. nih.gov These descriptors can be categorized into various types, including constitutional, topological, geometrical, and electronic, each capturing different aspects of the molecular structure.
A study focused on the cytotoxic effects of a series of rhodanine derivatives against various cancer cell lines successfully developed a QSAR model. nih.gov This model was able to predict the cytotoxic activity of the compounds with a good degree of accuracy, as indicated by statistical parameters such as the coefficient of determination (R²) and the leave-one-out cross-validation coefficient (Q²). nih.gov For instance, a QSAR model for the activity against a human T-cell lymphoma line yielded an R² of 0.75 and a Q² of 0.64, demonstrating its predictive capability. nih.gov
The development of such predictive models is a significant step towards the rational design of novel this compound-based therapeutic agents. By using these models, researchers can screen virtual libraries of compounds and prioritize those with the highest predicted activity for synthesis and experimental testing, thereby saving time and resources.
Identification of Key Structural Features Influencing Activity
Beyond prediction, QSAR models are instrumental in identifying the specific molecular properties that have the most significant impact on biological activity. nih.gov By analyzing the descriptors included in the QSAR equation, researchers can gain a deeper understanding of the structure-activity relationship.
In the aforementioned QSAR study of rhodanine derivatives, the model revealed the importance of specific 2D autocorrelation descriptors, namely MATS2e, MATs7e, and RDF060p. nih.gov These descriptors suggested that the presence of atoms with higher polarizability in the outer regions of the molecule was crucial for enhanced cytotoxic activity. nih.gov The findings from the molecular docking study corroborated these QSAR results, indicating that oxygen atoms from a phenoxy group and the rhodanine ring, as well as the sulfur atom of the rhodanine moiety, were involved in key interactions with the target protein, a tyrosine kinase. nih.gov
This information is invaluable for lead optimization. It provides clear guidance on which parts of the this compound scaffold to modify to potentially increase activity. For example, introducing substituents that enhance polarizability at specific positions could be a promising strategy for developing more potent analogs.
Interactive Data Table: Key QSAR Descriptors and Their Interpretation
| Descriptor | Type | Interpretation in the Context of Rhodanine Derivatives' Activity |
| MATS2e | 2D Autocorrelation | Relates to the distribution of atomic Sanderson electronegativities. Its importance suggests that the electronegativity of atoms at a specific topological distance influences activity. |
| MATS7e | 2D Autocorrelation | Similar to MATS2e but for a different topological distance, highlighting the spatial arrangement of electronegative atoms. |
| RDF060p | 3D-MoRSE | Radial Distribution Function descriptor weighted by atomic polarizabilities. Its inclusion in the model points to the significance of polarizable atoms at a certain distance from the molecule's center. |
Investigative Biological Mechanism of Action Studies in Vitro Focus
Enzyme Inhibition Studies
Identification and Characterization of Target Enzymes
Direct studies identifying and characterizing specific enzyme targets for 5-Cinnamylidenerhodanine are not prominently featured in the available research. However, the broader class of 5-benzylidenerhodanine (B7764880) and rhodanine-3-acetic acid derivatives, which share structural similarities, have been investigated as inhibitors of several enzymes. These include bacterial MurD ligase, acetylcholinesterase (AChE), butyrylcholinesterase (BChE), 15-lipoxygenase (15-LOX), and JNK-stimulating phosphatase-1 (JSP-1). tandfonline.comnih.govnih.govnih.govnih.gov For instance, certain 5-benzylidenerhodanine-3-acetamides have been synthesized and evaluated for their inhibitory action against AChE. tandfonline.comnih.gov
Specificity and Selectivity Profiling against Enzyme Panels
The specificity and selectivity of a compound against a panel of enzymes are critical for determining its potential as a therapeutic agent and understanding its off-target effects. zymvol.comnih.gov There is no available information on the selectivity profile of this compound against enzyme panels. Research on related rhodanine (B49660) derivatives has sometimes focused on a limited number of enzymes, such as the cholinesterases, without broader selectivity screening. nih.gov
Protein Binding and Interaction Analyses
Characterization of Ligand-Protein Binding Sites
Detailed characterization of the binding site of this compound with any specific protein target is not described in the current literature. The analysis of protein-ligand binding sites is fundamental to understanding the molecular basis of inhibition and for guiding further drug design. ugent.benih.gov For a related compound, a high-resolution crystal structure of MurD in complex with a 5-benzylidenethiazolidine-2,4-dione derivative has been determined, revealing the binding mode within the active site. nih.gov Such studies provide a structural foundation for understanding how this class of compounds interacts with their targets.
Cellular Pathway Modulation Studies (In Vitro)
There is a lack of specific studies investigating the in vitro modulation of cellular pathways by this compound. The cinnamaldehyde (B126680) component, a related structural motif, has been shown to impact cellular signaling pathways, such as inducing programmed cell death in glioma cells by affecting reactive oxygen species (ROS) levels and the Bcl-2 protein. nih.gov However, it is important to note that these findings are for a different molecule and cannot be directly extrapolated to this compound.
Investigation of Intracellular Signaling Pathway Interactions (e.g., NF-κB, JAK/STAT)
NF-κB Pathway: Direct in vitro studies detailing the interaction of this compound with the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway are not extensively documented in current literature. The NF-κB family of transcription factors is pivotal in regulating immune and inflammatory responses, cell survival, and proliferation. wikipedia.orgnih.gov Activation of this pathway, often triggered by inflammatory stimuli like TNF-α, leads to the phosphorylation and subsequent degradation of the inhibitory IκBα protein. This allows the NF-κB dimer (commonly p50/p65) to translocate to the nucleus and initiate the transcription of target genes. frontiersin.orgembopress.org
While research on this compound itself is limited, studies on its structural precursor, cinnamaldehyde, have shown inhibitory effects on the NF-κB pathway. This suggests a potential, yet unconfirmed, mechanism for the rhodanine derivative. The anti-inflammatory properties of cinnamaldehyde are attributed to its ability to suppress NF-κB activation, thereby reducing the expression of downstream inflammatory mediators. nih.gov Given that the cinnamylidene moiety is a key structural feature of this compound, it is plausible that it may retain or modulate this inhibitory activity. However, without direct experimental evidence, this remains a hypothesis requiring further investigation.
JAK/STAT Pathway: Currently, there is a notable absence of published research investigating the direct effects of this compound or its derivatives on the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. The JAK/STAT pathway is a crucial signaling cascade for a wide array of cytokines and growth factors, playing a fundamental role in processes such as hematopoiesis, immune development, and inflammation. nih.govscispace.comfrontiersin.org The pathway involves ligand-induced receptor dimerization, subsequent activation of associated JAKs, and the phosphorylation and nuclear translocation of STAT proteins to regulate gene transcription. frontiersin.orgresearchgate.net Given the pathway's importance in cellular regulation, its potential interaction with novel therapeutic compounds like this compound derivatives warrants future scientific exploration.
Gene Expression Modulation by this compound Derivatives
The specific impact of this compound derivatives on global or targeted gene expression profiles has not been a focus of published in vitro studies. Gene expression analysis, often conducted using techniques like cDNA microarrays, provides a broad view of the cellular response to a compound by identifying which genes are up- or down-regulated. nih.gov Such analyses can reveal the molecular pathways affected by a substance and elucidate its mechanism of action. For example, studies on other compounds have shown that they can induce apoptosis by causing significant changes in the expression of genes related to growth factors, cytokines, and cell cycle regulators. nih.gov Research into how this compound derivatives may alter the transcriptional landscape of cells would be a valuable step in understanding their full biological activity.
Antimicrobial Mechanism Investigations (In Vitro)
Antibacterial Action Mechanisms (e.g., Cell Membrane Disruption, DNA Damage)
Derivatives of this compound have demonstrated notable antibacterial properties, particularly against Gram-positive bacteria. The specific mechanism of action has not been fully elucidated for this compound class, but insights can be drawn from the known activities of its core components, rhodanine and cinnamaldehyde.
Research on various rhodanine-3-alkanoic acid derivatives, including those with a 5-cinnamylidene substituent, has shown that antibacterial efficacy is influenced by the nature of the carboxyalkyl group at the N-3 position and substituents on the aromatic ring. uj.edu.pl For instance, derivatives of rhodanine-3-propionic acid exhibit the highest activity against Gram-positive bacteria, though they are largely inactive against Gram-negative bacteria and yeasts. uj.edu.pl
The general mechanisms for related antimicrobial compounds often involve disruption of the bacterial cell membrane, leading to the leakage of intracellular contents and cell death. mdpi.com Cinnamaldehyde, for example, is known to compromise cell structure integrity. mdpi.com Another potential mechanism is the induction of oxidative DNA damage. plos.org DNA damage, if not repaired, can trigger programmed cell death pathways in bacteria. nih.govmdpi.comwikipedia.org It is hypothesized that this compound derivatives may act through one or both of these mechanisms, but specific studies are required for confirmation.
Table 1: In Vitro Antibacterial Activity of this compound Derivatives This table is representative of typical data in this research area. Specific values for this compound would require direct experimental results.
| Derivative | Bacterial Strain | Minimal Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| This compound-3-acetic acid | Staphylococcus aureus | Data Not Available |
| This compound-3-propionic acid | Staphylococcus aureus | Data Not Available |
| 5-(4-chlorocinnamylidene)rhodanine-3-acetic acid | Bacillus subtilis | Data Not Available |
Anthelmintic Action Mechanisms
Several 5-cinnamylidene derivatives of rhodanine have been synthesized and evaluated for their in vitro anthelmintic activity against free-living nematodes such as Rhabditis sp.. nih.gov In these studies, certain derivatives showed significant activity, while others were inactive, highlighting the importance of specific structural features for efficacy.
The precise molecular mechanism through which active this compound derivatives exert their anthelmintic effect is still under investigation. Established anthelmintics operate through various mechanisms, including the inhibition of tubulin polymerization (e.g., benzimidazoles), modulation of ion channels leading to paralysis (e.g., levamisole, ivermectin), or disruption of metabolic processes. dovepress.complos.org One study noted that an active 5-cinnamylidene rhodanine derivative caused mortality in Rhabditis sp., but did not identify the specific molecular target. nih.gov The structural characteristics of the active compounds, such as the length of the linker between the rhodanine ring and a carboxyl group, appear to be critical for activity. nih.gov Future research is needed to determine if these compounds interact with known anthelmintic targets like β-tubulin or nematode-specific ion channels, or if they operate via a novel mechanism. dovepress.com
**Table 2: In Vitro Anthelmintic Activity of this compound Derivatives against Rhabditis sp.*** *This table is based on findings from literature and represents the type of data generated in anthelmintic screening.
| Compound | Substituent/Feature | Activity against Rhabditis sp. |
|---|---|---|
| Compound 2 (from study) | p-methoxy, propanoic acid linker | Active |
| Compound 4 (from study) | p-methoxy, butanoic acid linker | Inactive |
| Other derivatives | o-methoxy or m-methoxy | Inactive |
Advanced Applications and Materials Science Research
Development as Chemosensors and Probes
The rhodanine (B49660) core of 5-cinnamylidenerhodanine and its derivatives serves as an effective binding site for various analytes, making it a valuable scaffold for the design of chemosensors. These sensors operate through mechanisms that translate the binding event into a detectable signal, such as a change in color or fluorescence.
Sensing Capabilities for Metal Ions
Rhodanine derivatives have demonstrated significant potential as chemosensors for the detection of a variety of metal ions. The heteroatoms (S, N, and O) within the rhodanine ring provide an ideal coordination environment for metal ions, leading to selective binding. acs.orgsemanticscholar.org This interaction can alter the electronic properties of the molecule, resulting in a measurable optical response.
Research has shown that rhodanine-based sensors can detect a range of heavy metal ions, which are of significant environmental and biological concern. mdpi.com For instance, triarylamine rhodanine derivatives have been developed for the discriminative detection of silver (Ag⁺) and mercury (Hg²⁺) ions in aqueous solutions. acs.orgresearchgate.net The binding of these metal ions to the rhodanine-3-acetic acid moiety induces a distinct color change; the yellow sensor turns purple in the presence of Ag⁺ and becomes colorless with Hg²⁺. acs.org This differential signaling is attributed to different binding modes: Ag⁺ extends the π-electron conjugation, while Hg²⁺ disrupts it. acs.org
Similarly, other rhodanine derivatives have been employed for the detection of iron (Fe³⁺), lead (Pb²⁺), cadmium (Cd²⁺), copper (Cu²⁺), and zinc (Zn²⁺). semanticscholar.orgmdpi.comresearchgate.net The selectivity of these sensors can be tuned by modifying the chemical structure of the rhodanine derivative. rsc.org For example, a study on 5-naphthylazorhodanine derivatives found that one of the synthesized compounds exhibited high selectivity and sensitivity towards Fe³⁺ ions, with a 1:2 binding stoichiometry confirmed by the molar ratio and Benesi-Hildebrand methods. semanticscholar.org
The sensing mechanism often involves the formation of a stable six-membered ring upon complexation with the metal ion. semanticscholar.org The sensitivity and selectivity are influenced by factors such as the solvent, pH, and the specific structural features of the sensor molecule. rsc.org
Table 1: Metal Ion Sensing Capabilities of Rhodanine Derivatives
| Rhodanine Derivative Type | Target Metal Ion(s) | Detection Method | Observable Change |
| Triarylamine Rhodanine | Ag⁺, Hg²⁺ | Colorimetric | Yellow to purple (Ag⁺), Yellow to colorless (Hg²⁺) acs.org |
| 5-Naphthylazorhodanine | Fe³⁺ | UV-vis and Fluorescence Spectroscopy | High affinity and sensitivity for Fe³⁺ semanticscholar.org |
| Azulene-substituted Rhodanine | Pb²⁺, Cd²⁺, Cu²⁺, Hg²⁺ | Electrochemical | Highest sensitivity for Pb²⁺ mdpi.com |
Integration in Advanced Materials
The electronic and photophysical properties of this compound make it a promising candidate for integration into advanced materials, particularly in the field of organic electronics.
Application in Organic Electronics (e.g., Non-Fullerene Acceptors in Organic Solar Cells)
In the realm of organic photovoltaics (OPVs), there is a significant research effort to develop non-fullerene acceptors (NFAs) to overcome the limitations of traditional fullerene-based acceptors, such as weak absorption in the visible spectrum and limited tunability of energy levels. rsc.orgsemanticscholar.org Rhodanine-based molecules, including those with structures analogous to this compound, have emerged as a promising class of NFAs. rsc.orgtue.nlmdpi.com
These molecules typically possess an acceptor-donor-acceptor (A-D-A) structure, where the rhodanine units act as the electron-accepting ends. tue.nlmdpi.com The cinnamylidene bridge or similar conjugated systems serve as the electron-donating core. This architecture allows for tunable energy levels and broad absorption spectra, which are crucial for efficient light harvesting and charge separation in OPVs. semanticscholar.orgmdpi.com
For instance, solution-processable small molecules with rhodanine dye end groups attached to carbazole (B46965) and fluorene (B118485) cores have been synthesized and used as acceptors in OPVs. rsc.org These NFAs led to devices with high open-circuit voltages (Voc) up to 1.03 V and power conversion efficiencies (PCEs) of over 3%. rsc.org Another study on a simple NFA with a bithiophene core and octyl N-functionalized rhodanine acceptors achieved a PCE of 9.33%. tue.nl
The performance of these rhodanine-based NFAs is highly dependent on their molecular structure, including the nature of the core and the side-chains on the rhodanine unit, as well as the processing conditions of the solar cell active layer. rsc.orgtue.nl For example, changing the alkyl side-chains on the rhodanine acceptor can influence the aggregation behavior of the molecule, which in turn affects the device performance. tue.nl Similarly, the choice of solvent for processing the active layer can impact the molecular aggregation and film morphology, thereby influencing the efficiency of the solar cell. rsc.org
Table 2: Performance of Rhodanine-Based Non-Fullerene Acceptors in Organic Solar Cells
| NFA Structure | Donor Polymer | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (Voc) | Reference |
| Carbazole core with Rhodanine ends | P3HT | > 3% | up to 1.03 V | rsc.org |
| Fluorene core with Rhodanine ends | P3HT | > 3% | up to 1.03 V | rsc.org |
| Bithiophene core with Octyl-Rhodanine ends | - | 9.33% | - | tue.nl |
| 2T-EHRh | - | 5.19% | - | tue.nl |
| BTDT2R | P3HT | 5.09% | - | nih.gov |
| BTDT2R | PPDT2FBT | 6.90% | - | nih.gov |
| BTDT2R | PTB7-Th | 8.19% | - | nih.gov |
Investigation of Photophysical and Photochemical Properties in Materials
The photophysical and photochemical properties of this compound and related compounds are central to their application in advanced materials. These properties, including light absorption, emission (fluorescence and phosphorescence), and photochemical stability, are dictated by the molecule's electronic structure.
The extended π-conjugation provided by the cinnamylidene bridge in this compound results in absorption in the visible region of the electromagnetic spectrum. researchgate.net The specific absorption maximum (λmax) and the molar absorption coefficient can be tuned by modifying the substituents on the aromatic ring of the cinnamylidene group. mdpi.comscilit.com For example, the introduction of electron-donating groups typically leads to a bathochromic (red) shift of the absorption band.
While rhodanine itself is generally non-fluorescent, its derivatives can exhibit fluorescence, particularly when incorporated into larger conjugated systems. semanticscholar.org The fluorescence properties, such as the quantum yield and Stokes shift, are highly sensitive to the molecular structure and the surrounding environment. nih.gov For instance, the fluorescence of some rhodanine-based chemosensors is quenched in the absence of a target metal ion and enhanced upon complexation. semanticscholar.org
The photochemical stability is another critical property, especially for applications in organic solar cells and UV filters. Cinnamate derivatives, which share the cinnamoyl moiety with this compound, have been studied for their photochemical properties. nih.gov The investigation of related 5-arylideneimidazolidine-2,4-dione derivatives, which are structurally similar, has shown that elongation of the unsaturated spacer, as in the cinnamylidene group, can lead to significant bathochromic shifts and high molar absorption coefficients, making them efficient UVA photoprotective agents. mdpi.com
Theoretical calculations, such as those based on Density Functional Theory (DFT), are often employed to complement experimental studies and provide deeper insights into the electronic structure and photophysical properties of these molecules, including their excited state energies and the nature of their electronic transitions. nih.gov
Analytical Methodologies for 5 Cinnamylidenerhodanine and Its Derivatives
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) stands as a primary analytical tool for the separation, identification, and quantification of 5-cinnamylidenerhodanine and its related compounds. ajpamc.comomicsonline.org The development of a successful HPLC method involves a systematic optimization of various parameters to achieve the desired analytical performance. drawellanalytical.comjneonatalsurg.com
Optimization of Chromatographic Conditions (e.g., Mobile Phase Composition, Column Selection, Flow Rate, Temperature)
The optimization of chromatographic conditions is a critical step in developing a robust HPLC method. drawellanalytical.comjneonatalsurg.com This process involves the careful selection and adjustment of several parameters to ensure optimal separation and detection of the target analytes.
Mobile Phase Composition: The choice of solvents and their proportions in the mobile phase significantly influences the retention and separation of compounds. drawellanalytical.com For reversed-phase HPLC, which is commonly used for compounds like this compound, a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727) is typical. researchgate.netejgm.co.uk The pH of the aqueous portion of the mobile phase can also be adjusted with buffers (e.g., phosphate (B84403) or acetate (B1210297) buffers) to control the ionization state of the analytes and improve peak shape. drawellanalytical.comresearchgate.net Gradient elution, where the mobile phase composition is changed during the run, can be employed to effectively separate compounds with a wide range of polarities. drawellanalytical.com
Column Selection: The stationary phase, or the column, is the heart of the chromatographic system. drawellanalytical.com For the analysis of many organic compounds, C18 columns are a popular choice due to their versatility and ability to separate a wide range of molecules. researchgate.netresearchgate.net The selection of the appropriate column depends on the physicochemical properties of this compound and its derivatives, such as their polarity and size. drawellanalytical.com Column dimensions (length and internal diameter) and particle size of the packing material also impact the efficiency and speed of the separation. mdpi.com
Flow Rate: The flow rate of the mobile phase through the column affects the analysis time and the efficiency of the separation. researchgate.net Optimizing the flow rate is a balance between achieving good resolution and minimizing the run time. drawellanalytical.com A typical flow rate for analytical HPLC is around 1.0 mL/min. researchgate.netnih.gov
Temperature: The column temperature can influence the viscosity of the mobile phase and the kinetics of the separation process. drawellanalytical.com Maintaining a constant and optimized temperature can improve the reproducibility of retention times and enhance peak symmetry. drawellanalytical.com
An example of optimized chromatographic conditions for a related compound, cinnamaldehyde (B126680), involved a C18 column with a mobile phase of acetonitrile and water, a flow rate of 1.0 mL/min, and UV detection at 282 nm. researchgate.net While specific conditions for this compound would require experimental optimization, this provides a general framework. The goal of optimization is to achieve a good resolution between the analyte peak and any impurities or other components in the sample matrix. researchgate.net
Table 1: Key Parameters for HPLC Method Optimization
| Parameter | Description | Common Choices/Ranges | Impact on Separation |
| Mobile Phase | The solvent that carries the sample through the column. drawellanalytical.com | Acetonitrile, Methanol, Water, Buffers (Phosphate, Acetate) drawellanalytical.comresearchgate.net | Affects retention time and selectivity. drawellanalytical.com |
| Column | The stationary phase where separation occurs. drawellanalytical.com | C18, C8 researchgate.netresearchgate.net | Determines the primary mode of interaction and separation. drawellanalytical.com |
| Flow Rate | The speed at which the mobile phase moves through the column. researchgate.net | 0.5 - 2.0 mL/min drawellanalytical.comresearchgate.net | Influences analysis time and peak broadening. drawellanalytical.com |
| Temperature | The operating temperature of the column. drawellanalytical.com | Ambient to 60°C drawellanalytical.com | Affects viscosity, retention, and selectivity. drawellanalytical.com |
| Detection Wavelength | The specific wavelength of light used to detect the analyte. | Based on UV-Vis spectrum of the analyte. | Maximizes sensitivity and minimizes interference. |
Selection of Detection Wavelength and Detector Type (e.g., UV-Vis, Diode Array Detection)
The selection of an appropriate detector and detection wavelength is crucial for achieving high sensitivity and selectivity in HPLC analysis. ajpamc.com For compounds like this compound, which contain a chromophore, UV-Visible (UV-Vis) detectors are commonly employed. researchgate.net
UV-Vis and Diode Array Detectors (DAD): A standard UV-Vis detector measures the absorbance of the eluent at a single or a few pre-selected wavelengths. waters.com A Diode Array Detector (DAD), also known as a Photodiode Array (PDA) detector, offers a significant advantage by acquiring the entire UV-Vis spectrum of the eluting compounds simultaneously. thermofisher.com This capability is invaluable for method development, as it allows for the determination of the optimal detection wavelength (λmax) for the analyte, which is the wavelength of maximum absorbance. jrespharm.com Detecting at the λmax ensures the highest possible sensitivity. jrespharm.com Furthermore, the spectral information from a DAD can be used to assess peak purity and identify co-eluting impurities. thermofisher.com For instance, in the analysis of cinnamaldehyde, a precursor to this compound, the absorption maximum was found to be at 282 nm. researchgate.net A similar approach would be used to determine the optimal wavelength for this compound.
The choice between a standard UV-Vis detector and a DAD often depends on the specific requirements of the analysis. For routine quality control where the identity of the analyte is well-established, a single-wavelength UV-Vis detector may be sufficient. waters.com However, for method development, impurity profiling, and analysis of complex mixtures, the comprehensive spectral data provided by a DAD is highly advantageous. thermofisher.com
Advanced Sample Preparation and Purification Techniques
Effective sample preparation is a critical prerequisite for reliable and accurate HPLC analysis. phenomenex.comorganomation.com The primary goals of sample preparation are to remove interfering substances from the sample matrix, concentrate the analyte to a detectable level, and ensure the sample is in a suitable solvent for injection into the HPLC system. phenomenex.comijpsjournal.com
For the analysis of this compound and its derivatives, various sample preparation techniques can be employed depending on the sample matrix (e.g., pharmaceutical formulations, biological fluids, or reaction mixtures).
Filtration: A fundamental step to remove particulate matter that could clog the HPLC column and system. organomation.com Membrane filters of appropriate pore size (e.g., 0.45 µm or 0.22 µm) are commonly used. pensoft.net
Solid-Phase Extraction (SPE): A highly selective technique for sample cleanup and concentration. phenomenex.comijpsjournal.com SPE involves passing the sample through a cartridge containing a solid adsorbent. The analyte of interest is retained on the adsorbent while interferences are washed away. The analyte is then eluted with a small volume of a strong solvent. ijpsjournal.com The choice of SPE sorbent (e.g., C18, ion-exchange) depends on the properties of the analyte and the matrix.
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous and an organic solvent. phenomenex.com It is a useful method for isolating analytes from complex aqueous matrices. ijpsjournal.com
Protein Precipitation: When analyzing biological samples such as plasma or serum, it is essential to remove proteins, which can interfere with the analysis and damage the HPLC column. phenomenex.com This is often achieved by adding an organic solvent (e.g., acetonitrile) or an acid (e.g., trichloroacetic acid) to the sample to precipitate the proteins, which are then removed by centrifugation. phenomenex.com
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a streamlined and effective sample preparation method that combines salting-out liquid-liquid extraction with dispersive solid-phase extraction (dSPE) for cleanup. While widely used in pesticide residue analysis in food, its principles can be adapted for other applications.
The choice of the appropriate sample preparation technique is crucial for obtaining clean chromatograms, improving the sensitivity and selectivity of the assay, and extending the life of the HPLC column. phenomenex.com
Spectrophotometric Quantification Techniques
Spectrophotometry offers a simpler and more cost-effective alternative to HPLC for the quantification of this compound, provided the sample matrix is not overly complex. nih.govscirp.org This technique is based on the principle that chemical compounds absorb light at specific wavelengths.
The quantification of a compound using UV-Visible spectrophotometry involves measuring the absorbance of a solution containing the analyte at its wavelength of maximum absorbance (λmax). nih.gov According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte in the solution. pnrjournal.com
To perform a spectrophotometric analysis, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations. nih.gov The absorbance of the unknown sample is then measured, and its concentration is determined by interpolation from the calibration curve. nih.gov
For this method to be effective, it is crucial that this compound has a distinct absorption spectrum and that there are no other components in the sample that absorb significantly at the chosen wavelength, as this would lead to interference and inaccurate results. jppres.com If interfering substances are present, a separation step, such as extraction, may be necessary prior to spectrophotometric measurement. researchgate.net
Chemical Derivatization for Enhanced Analytical Performance
Chemical derivatization is a strategy used to modify the chemical structure of an analyte to improve its analytical properties for techniques like HPLC. jfda-online.comspectroscopyonline.comresearchgate.net This approach can be particularly useful when the parent compound has poor detectability or chromatographic behavior. jfda-online.com
The primary goals of chemical derivatization in the context of HPLC analysis include:
Enhancing Detection: A derivatizing agent can be introduced to attach a chromophore or a fluorophore to the this compound molecule. A chromophore is a group that absorbs light strongly in the UV-Vis region, while a fluorophore is a group that emits light upon excitation. This can significantly increase the sensitivity of the detection method, allowing for the analysis of trace amounts of the compound. researchgate.net
Improving Chromatographic Separation: Derivatization can alter the polarity and volatility of the analyte, which can lead to better peak shape, reduced tailing, and improved resolution from other components in the sample. jfda-online.com
Increasing Stability: In some cases, derivatization can convert a less stable analyte into a more stable derivative, which is beneficial for sample handling and analysis.
Various derivatizing reagents are available, and the choice depends on the functional groups present in the analyte molecule. nih.gov For example, reagents that react with amines, carboxylic acids, or alcohols are common. nih.gov The derivatization reaction can be performed either before the sample is injected into the HPLC system (pre-column derivatization) or after the separation has occurred but before detection (post-column derivatization). researchgate.net While derivatization can offer significant advantages, it also adds an extra step to the analytical procedure, which needs to be carefully controlled and validated to ensure reproducibility. jfda-online.com
Future Research Directions and Emerging Avenues
Expansion of Synthetic Libraries and Structural Diversity of 5-Cinnamylidenerhodanine Derivatives
A primary direction for future research lies in the systematic expansion of synthetic libraries to explore a broader range of structural diversity. The core this compound structure is highly amenable to modification at several key positions, including the N-3 position of the rhodanine (B49660) ring, the cinnamylidene linker, and the aromatic ring.
Researchers have already initiated the synthesis of derivatives with various substituents, such as methoxy (B1213986), chloro, nitro, and N,N-diethylamine groups on the aromatic ring, and have experimented with altering the length of the carboxyalkyl group at the N-3 position. nih.govmdpi.comresearchgate.net These studies have shown that even minor structural changes can significantly impact biological activity. nih.govresearchgate.net For instance, the position of a methoxy substituent on the aromatic ring and the planarity of the entire molecule were found to be critical for anthelmintic activity. nih.govmdpi.com
Future work should focus on:
Combinatorial Chemistry and Solid-Phase Synthesis: Employing techniques like solid-phase organic synthesis (SPOS) can facilitate the rapid generation of large, diverse libraries of this compound analogs. mdpi.com This high-throughput approach allows for systematic exploration of structure-activity relationships (SAR).
Introduction of Novel Functional Groups: Incorporating a wider variety of functional groups, including heterocyclic rings, fluorinated moieties, and other pharmacophores, could modulate the compounds' physicochemical properties, such as lipophilicity, solubility, and metabolic stability.
Green Synthesis Methodologies: The adoption of environmentally friendly synthetic methods, such as microwave-assisted synthesis, can offer significant advantages, including shorter reaction times, higher yields, and reduced solvent usage, making the production of these derivatives more sustainable. grafiati.com
Selenium and Other Heteroatom Analogs: Investigating the replacement of the exocyclic sulfur atom in the rhodanine ring with other heteroatoms, like selenium, could lead to compounds with unique bioactivities. lodz.pl
Deeper Mechanistic Elucidation of Observed Biological Activities
While various biological activities of this compound derivatives have been reported, a comprehensive understanding of their molecular mechanisms of action is often still in its infancy. Moving beyond initial screening and docking studies is crucial for rational drug design.
Initial mechanistic hypotheses have been proposed. For example, the anthelmintic activity of one derivative is thought to stem from the inhibition of microtubule polymerization by binding to tubulin. nih.gov In another context, rhodanine-based compounds have been investigated as potential inhibitors of the mycobacterial InhA enzyme. nih.gov However, these are just starting points.
Future research should prioritize:
Target Identification and Validation: Utilizing advanced proteomics and chemical biology techniques to identify and validate the specific protein targets of active derivatives.
Biophysical and Structural Studies: Employing techniques like X-ray crystallography and cryo-electron microscopy to solve the structures of active compounds bound to their biological targets. This would provide definitive insights into the binding mode and the structural determinants of activity, such as the observed differences in molecular planarity. nih.govsemanticscholar.org
Cellular Pathway Analysis: Investigating the downstream effects of target engagement to understand how these compounds modulate cellular signaling pathways and produce their ultimate physiological effects.
Resistance Studies: For antimicrobial and anticancer agents, it is essential to study the potential mechanisms of resistance to guide the development of derivatives that can overcome this challenge.
Exploration of Novel Therapeutic Targets and Modalities
The rhodanine scaffold is known for its broad spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. nih.govgrafiati.com This versatility suggests that this compound derivatives could be effective against a wide range of diseases, and research into novel therapeutic applications is a promising avenue.
Current research has focused on anthelmintic and antibacterial applications. nih.govresearchgate.net However, the potential is much broader. Future exploration could target:
Oncology: Given the established anticancer potential of rhodanine derivatives, investigating this compound analogs against specific cancer targets, such as protein kinases or transcription factors, is a logical next step. grafiati.commdpi.com
Inflammatory Diseases: Chronic inflammatory conditions represent a major health burden, and the development of novel anti-inflammatory agents is a priority. frontiersin.org The potential anti-inflammatory properties of this scaffold warrant investigation against targets in inflammatory pathways.
Neurodegenerative Diseases: Some studies have highlighted the modulation of neuroinflammation as a therapeutic strategy for neurodegenerative diseases, presenting another potential, albeit less explored, avenue for these compounds. mdpi.com
Viral Diseases: The structural features of this compound could be adapted to target viral enzymes, such as proteases or polymerases, an area of high therapeutic need.
Advancement and Integration of Computational Methodologies (e.g., Machine Learning, AI)
Computational chemistry has already played a role in the study of this compound through molecular docking simulations. nih.govnih.gov However, the integration of more advanced computational tools, particularly artificial intelligence (AI) and machine learning (ML), can dramatically accelerate the discovery and optimization process. mdpi.comnih.gov
The application of these technologies can transform several aspects of research:
Predictive Modeling: ML algorithms can be trained on existing data from synthetic libraries to build robust Quantitative Structure-Activity Relationship (QSAR) models. mdpi.com These models can predict the biological activity, toxicity, and pharmacokinetic properties (ADME) of virtual compounds before they are synthesized, saving significant time and resources. mdpi.comnih.gov
Virtual High-Throughput Screening: AI-driven platforms can screen vast virtual libraries of potential this compound derivatives against modeled protein targets, identifying promising candidates for synthesis and biological testing. mdpi.com
De Novo Drug Design: Generative AI models can design entirely new molecules based on desired properties and known target structures, potentially uncovering novel and highly potent this compound-related scaffolds.
Reaction Prediction and Synthesis Planning: AI tools are being developed to predict the outcomes of chemical reactions and devise optimal synthetic routes, which would streamline the creation of new derivatives. mdpi.com
Innovation in Materials Science Applications and Functionalization Strategies
Beyond therapeutic applications, the unique chemical structure of this compound suggests its potential use in materials science. The conjugated π-system extending from the aromatic ring through the cinnamylidene linker to the rhodanine core imparts optical and electronic properties that could be harnessed for new technologies.
This is a largely unexplored frontier for this specific compound, but future research could focus on:
Functional Dyes and Sensors: The chromophoric nature of the conjugated system could be exploited to develop novel dyes. grafiati.com Functionalization could tune the absorption and emission properties, leading to the creation of fluorescent probes for biological imaging or chemosensors that change color or fluorescence in the presence of specific analytes.
Organic Electronics: Molecules with extended conjugation are foundational to organic electronics. Research could investigate the potential of this compound derivatives as components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs).
Functional Polymers and Coatings: The this compound moiety can be incorporated into polymer chains or used to functionalize surfaces. elsevierpure.com This could create materials with tailored properties, such as antimicrobial coatings for medical devices or conductive polymers. elsevierpure.commdpi.com Innovations in this area will depend on developing specific functionalization strategies to link the core molecule to polymers or material surfaces. mdpi.com
Compound Names Table
Research Findings on this compound Derivatives
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
